molecular formula C15H16ClN3O5S B001238 Cefaclor hydrate CAS No. 70356-03-5

Cefaclor hydrate

Cat. No. B001238
CAS RN: 70356-03-5
M. Wt: 385.8 g/mol
InChI Key: WKJGTOYAEQDNIA-IOOZKYRYSA-N
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Description

Cefaclor, a semi-synthetic cephalosporin antibiotic, is synthesized from phenylglycine methyl ester and 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid. The enzymatic synthesis process of cefaclor has been optimized to improve overall conversion rates significantly, highlighting its complex chemical nature and the importance of precise conditions for its production (Liu Yang & D. Wei, 2003).

Synthesis Analysis

The enzymatic synthesis of Cefaclor, specifically using penicillin G acylase, has been enhanced through various methods, including in situ product removal and optimization of reaction conditions. These advancements have led to increased yields and efficiency, demonstrating the effectiveness of enzymatic processes in antibiotic production (Liu Yang & D. Wei, 2003).

Molecular Structure Analysis

The molecular structure of cefaclor, specifically in its dihydrate form, has been elucidated using dispersion-corrected density functional theory (DFT-D). This method confirmed the zwitterionic form of cefaclor in its structure, providing insights into its chemical behavior and stability (J. van de Streek, J. Rantanen, & A. Bond, 2013).

Chemical Reactions and Properties

The decomposition and mineralization of cefaclor through ionizing radiation demonstrate its interaction with radical scavengers, highlighting the complexity of its chemical reactions in environmental contexts. This study provides insight into the breakdown and potential environmental impacts of cefaclor (Seungho Yu et al., 2008).

Physical Properties Analysis

The solubility of Cefaclor in various solvents has been extensively studied, revealing its solubility profile and underlying thermodynamic properties. This research is crucial for understanding the dissolution behavior of cefaclor, which is essential for its formulation and efficacy (Hua Sun et al., 2015).

Chemical Properties Analysis

Cefaclor's interaction with metal ions to form complexes has been explored, indicating its potential for diverse chemical properties and reactions. These complexes have been characterized and studied for their biological activity, offering insights into the multifaceted chemical nature of cefaclor (Derya Tarinc et al., 2010).

Safety And Hazards

Cefaclor may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, fever, swollen glands, rash or itching, joint pain, or general ill feeling .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJGTOYAEQDNIA-IOOZKYRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990551
Record name 7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefaclor hydrate

CAS RN

70356-03-5
Record name Cefaclor monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70356-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaclor [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro- 8-oxo-, monohydrate, (6R-(6-alpha,7-beta(R*)))-
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFACLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69K7K19H4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Özkirimli, Z Cesur, GÇS ÖZKIRIMLI… - Journal of Faculty of …, 2005 - dergipark.org.tr
Sefalosporin grubu antibiotiklerden sefaklor ve sefaleksininin yüksek performanslı sıvı kromatografisi ile miktar tayini yapılmış, fenilglisin internal Standard olarak kullanılmıştır. Yöntem …
Number of citations: 2 dergipark.org.tr
R Toyoshima, A Sekine, H Uekusa - Acta Cryst, 2014 - scripts.iucr.org
… By relative humidity control, Cefaclor hydrate crystal dehydrates non-stoichiometrically from dihydrate to anhydrous form A. Unexpectedly, its monohydrate form transformed into new 1.9 …
Number of citations: 1 scripts.iucr.org
YJ Kwon, KS Ko, BK So, DH Kim, HS Jang, SH Kim… - Medicina, 2020 - mdpi.com
… After the operation, all patients were prescribed cefaclor hydrate 250 mg (thrice a day), aceclofenac 100 mg (twice a day), and esomeprazole 20 mg orally (once a day), and a 0.2% …
Number of citations: 17 www.mdpi.com
IM Alghusen - 2022 - search.proquest.com
AU-rich elements (AREs) are conserved sequence instability elements in the 3'-untranslated regions (3'UTR), they are widely spread and can be found in up to 15% of human …
Number of citations: 2 search.proquest.com
TS Ahn, DS Hwang, JM Lee, JB Jang… - The Journal of Korean …, 2020 - koreascience.kr
Objectives: The purpose of this study is to report the effect of Haedoksamul-tang on three patients with heavy menstrual bleeding. Methods: Three patients took Haedoksamul-tang for 3 …
Number of citations: 0 koreascience.kr
A Chen - 2020 - search.proquest.com
Adult mammals have limited regenerative capacities. Lost limbs are replaced by scar tissues. Heart attacks lead to massive cardiomyocyte death without robust proliferative response at …
Number of citations: 2 search.proquest.com
김희열 - 대한통합치과학회지, 2021 - kmbase.medric.or.kr
Although it is not common for a maxillary third molar to be displaced into the infratemporal fossa during the extraction, it could happen by an inappropriate direction of action. The …
Number of citations: 3 kmbase.medric.or.kr

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